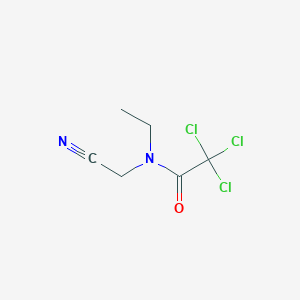
2,2,2-Trichloro-N-(cyanomethyl)-N-ethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloro-N-(cyanomethyl)-N-ethylacetamide is a chemical compound with the molecular formula C6H8Cl3NO It is characterized by the presence of a trichloromethyl group, a cyanomethyl group, and an ethyl group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(cyanomethyl)-N-ethylacetamide typically involves the reaction of trichloroacetonitrile with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. The general reaction scheme can be represented as follows:
CCl3CN+C2H5NH2→C6H8Cl3NO
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize efficiency and minimize waste. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality.
化学反应分析
Types of Reactions
2,2,2-Trichloro-N-(cyanomethyl)-N-ethylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amides and acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a less oxidized state.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
Nucleophilic Substitution: Substituted acetamides.
Hydrolysis: Corresponding amides and acids.
Reduction: Reduced derivatives of the original compound.
科学研究应用
2,2,2-Trichloro-N-(cyanomethyl)-N-ethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,2-Trichloro-N-(cyanomethyl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The trichloromethyl group is known to be highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific target.
相似化合物的比较
Similar Compounds
2,2,2-Trichloroacetamide: Similar structure but lacks the cyanomethyl and ethyl groups.
2,2,2-Trichloro-N,N-bis(cyanomethyl)acetamide: Contains two cyanomethyl groups instead of one.
N-Butyl-2,2,2-trichloro-N-(cyanomethyl)acetamide: Contains a butyl group instead of an ethyl group.
Uniqueness
2,2,2-Trichloro-N-(cyanomethyl)-N-ethylacetamide is unique due to the presence of both cyanomethyl and ethyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
61555-51-9 |
|---|---|
分子式 |
C6H7Cl3N2O |
分子量 |
229.5 g/mol |
IUPAC 名称 |
2,2,2-trichloro-N-(cyanomethyl)-N-ethylacetamide |
InChI |
InChI=1S/C6H7Cl3N2O/c1-2-11(4-3-10)5(12)6(7,8)9/h2,4H2,1H3 |
InChI 键 |
PRJOCOQLVVZFKW-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC#N)C(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



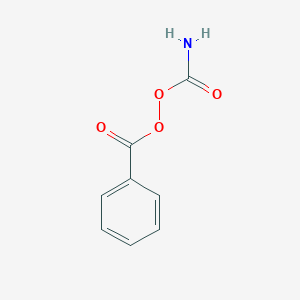
![2,2'-(Ethane-1,2-diylbis{[2-oxo-2-(propylamino)ethyl]azanediyl})diacetic acid](/img/structure/B14582795.png)

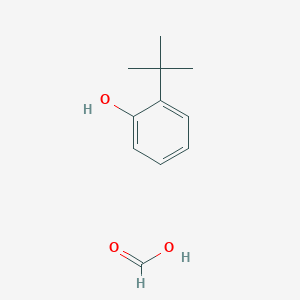
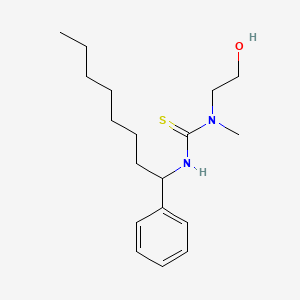
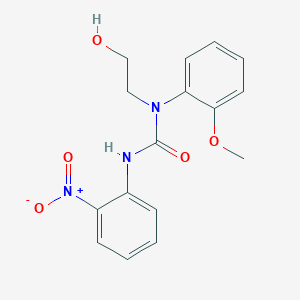

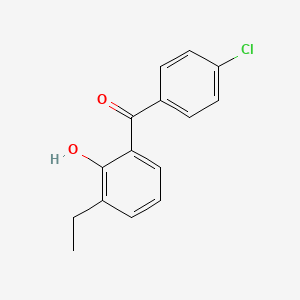
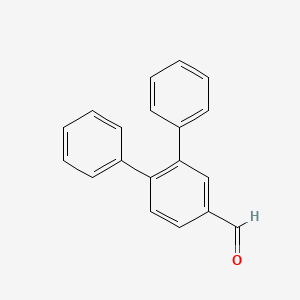
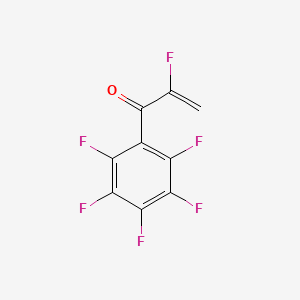
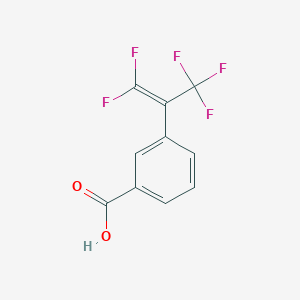
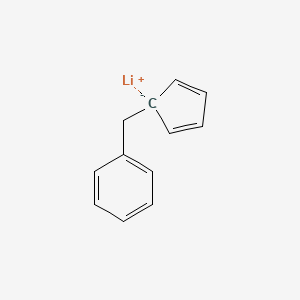
![3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-4-methyl-](/img/structure/B14582858.png)
